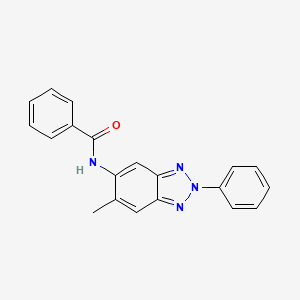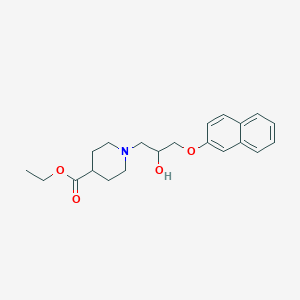
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide: is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various materials. This compound is characterized by its complex structure, which includes a benzotriazole moiety linked to a benzamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, forming 1,2,3-benzotriazole.
Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the methyl and phenyl groups at the appropriate positions.
Amidation: The final step involves the reaction of the substituted benzotriazole with benzoyl chloride to form the benzamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the benzotriazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
- Studied for its antimicrobial properties.
Industry:
- Utilized as a UV stabilizer in plastics, coatings, and other materials to prevent degradation from UV radiation.
Mécanisme D'action
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the material it is incorporated into. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(2-Hydroxyphenyl)-2H-benzotriazole: Another benzotriazole derivative used as a UV stabilizer.
Benzimidazole Derivatives: Similar in structure and also used for their biological activities.
Uniqueness: N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it particularly effective as a UV stabilizer and in various biological applications.
Propriétés
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-12-18-19(23-24(22-18)16-10-6-3-7-11-16)13-17(14)21-20(25)15-8-4-2-5-9-15/h2-13H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRROXMFZNIHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({N'-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5557456.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)


![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![(E)-1-[2-methyl-1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5557540.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B5557563.png)
![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
